molecular formula C9H13NO2 B7512283 N-(5-Methylfurfuryl)-N-methylacetamide

N-(5-Methylfurfuryl)-N-methylacetamide

Cat. No. B7512283
M. Wt: 167.20 g/mol
InChI Key: DYAFDPMOZVUQTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Methylfurfuryl)-N-methylacetamide, also known as MFA, is an organic compound that has gained attention in recent years due to its potential applications in scientific research. MFA is a derivative of furfurylamine and has been found to possess unique properties that make it a promising candidate for use in various research fields.

Mechanism of Action

The mechanism of action of N-(5-Methylfurfuryl)-N-methylacetamide is not fully understood, but it is believed to interact with specific biological targets through hydrogen bonding and other non-covalent interactions. N-(5-Methylfurfuryl)-N-methylacetamide has been found to bind to certain enzymes and proteins, affecting their activity and function.
Biochemical and Physiological Effects:
N-(5-Methylfurfuryl)-N-methylacetamide has been found to have various biochemical and physiological effects, depending on the specific target it interacts with. In some cases, N-(5-Methylfurfuryl)-N-methylacetamide has been found to inhibit the activity of certain enzymes and proteins, while in other cases it has been found to enhance their activity. N-(5-Methylfurfuryl)-N-methylacetamide has also been found to have antioxidant properties and may have potential as a neuroprotective agent.

Advantages and Limitations for Lab Experiments

N-(5-Methylfurfuryl)-N-methylacetamide has several advantages as a research tool, including its unique chemical properties and ability to interact with specific biological targets. However, its use in lab experiments may be limited by its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several potential future directions for research involving N-(5-Methylfurfuryl)-N-methylacetamide. One area of interest is the development of N-(5-Methylfurfuryl)-N-methylacetamide-based drugs for the treatment of various diseases, including cancer and neurodegenerative disorders. Another area of interest is the use of N-(5-Methylfurfuryl)-N-methylacetamide as a building block for the synthesis of new materials with unique properties, such as self-healing materials and materials with enhanced mechanical strength. Additionally, further research is needed to fully understand the mechanism of action of N-(5-Methylfurfuryl)-N-methylacetamide and its potential as a research tool in various scientific fields.

Synthesis Methods

The synthesis of N-(5-Methylfurfuryl)-N-methylacetamide involves the reaction of furfurylamine with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified through a series of steps, including distillation and recrystallization.

Scientific Research Applications

N-(5-Methylfurfuryl)-N-methylacetamide has been found to have potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-(5-Methylfurfuryl)-N-methylacetamide has been studied for its potential as a drug candidate due to its ability to interact with specific biological targets. In biochemistry, N-(5-Methylfurfuryl)-N-methylacetamide has been used as a tool to study the mechanisms of certain enzymes and proteins. In materials science, N-(5-Methylfurfuryl)-N-methylacetamide has been investigated for its potential as a building block for the synthesis of new materials with unique properties.

properties

IUPAC Name

N-methyl-N-[(5-methylfuran-2-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-7-4-5-9(12-7)6-10(3)8(2)11/h4-5H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYAFDPMOZVUQTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN(C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-[(5-methylfuran-2-yl)methyl]acetamide

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